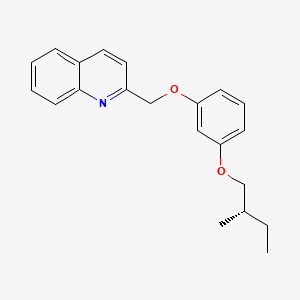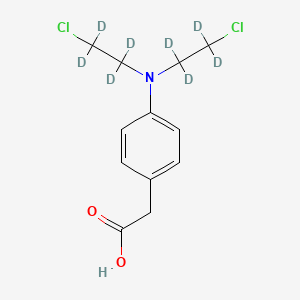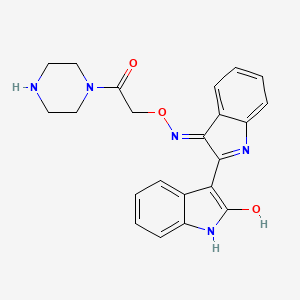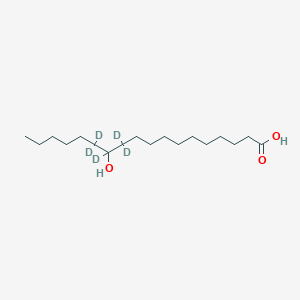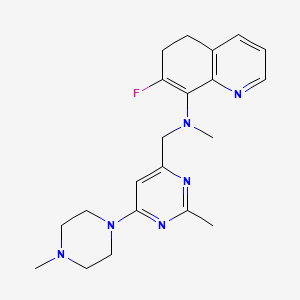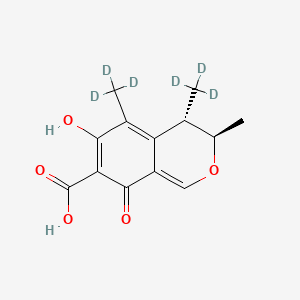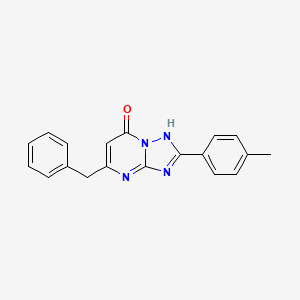
GABAA receptor agent 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GABAA receptor agent 8 is a compound that interacts with the gamma-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
GABAA receptor agent 8 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
GABAA receptor agent 8 has a wide range of scientific research applications, including:
Wirkmechanismus
GABAA receptor agent 8 exerts its effects by binding to the GABAA receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission . This mechanism is crucial for the regulation of neuronal excitability and the maintenance of inhibitory tone in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to GABAA receptor agent 8 include:
Benzodiazepines: These compounds also bind to GABAA receptors and enhance their inhibitory effects.
Barbiturates: Another class of compounds that interact with GABAA receptors and potentiate their activity.
Neurosteroids: These endogenous compounds modulate GABAA receptor function and have similar effects on neuronal excitability.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors, which may result in distinct pharmacological effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H16N4O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
5-benzyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N4O/c1-13-7-9-15(10-8-13)18-21-19-20-16(12-17(24)23(19)22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
CBSMOYQXHBJFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


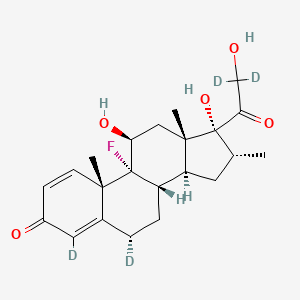
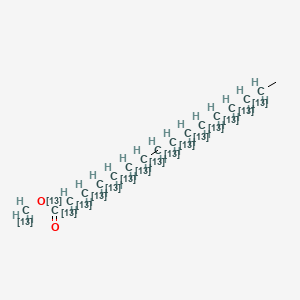

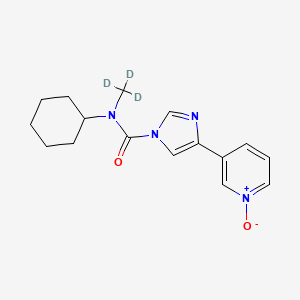
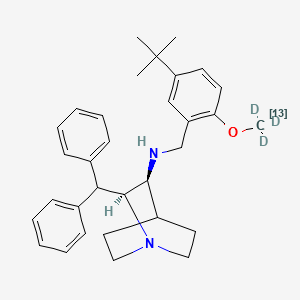
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
